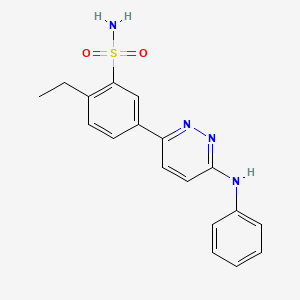
5-(6-anilino-3-pyridazinyl)-2-ethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-anilino-3-pyridazinyl)-2-ethylbenzenesulfonamide, commonly known as SU6656, is a small molecule inhibitor that has been extensively used in scientific research. It was first synthesized in the late 1990s by Sugen Inc. as a potent and selective inhibitor of Src family kinases. Since then, SU6656 has been widely used in numerous studies to investigate the role of Src family kinases in various biological processes.
Mechanism of Action
SU6656 inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain. It prevents the transfer of phosphate groups to tyrosine residues on target proteins, thereby disrupting the downstream signaling pathways that are activated by Src family kinases.
Biochemical and Physiological Effects:
Studies have shown that SU6656 can inhibit the proliferation and migration of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, SU6656 has been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of SU6656 is its high selectivity for Src family kinases. It does not inhibit other tyrosine kinases, making it an ideal tool for studying the specific role of Src family kinases in various biological processes. However, one of the limitations of SU6656 is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of SU6656 in scientific research. One area of interest is the development of new cancer therapies that target Src family kinases. Another area of interest is the investigation of the role of Src family kinases in other biological processes, such as neuronal function and immune response. Additionally, there is potential for the development of new analogs of SU6656 with improved solubility and selectivity for Src family kinases.
Synthesis Methods
The synthesis of SU6656 involves several steps and requires specialized equipment and expertise. The first step involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with 2-ethylphenol to form 2-ethyl-5-nitrobenzenesulfonamide. The nitro group on the benzene ring is then reduced to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting compound is then reacted with 3-chloro-6-iodopyridazine and aniline to form SU6656.
Scientific Research Applications
SU6656 has been extensively used in scientific research to investigate the role of Src family kinases in various biological processes. Src family kinases are a group of non-receptor tyrosine kinases that play a crucial role in cell signaling, cell proliferation, and cell survival. They are overexpressed or hyperactivated in various types of cancer, making them an attractive target for cancer therapy.
properties
IUPAC Name |
5-(6-anilinopyridazin-3-yl)-2-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-2-13-8-9-14(12-17(13)25(19,23)24)16-10-11-18(22-21-16)20-15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,20,22)(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLGCDDTWDYTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)NC3=CC=CC=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-[6-(phenylamino)pyridazin-3-yl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

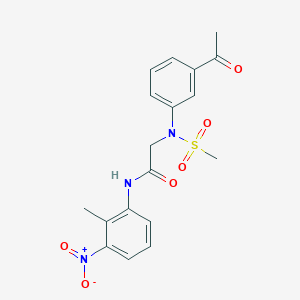
![7-tert-butyl-3-(2-methyl-2-propen-1-yl)-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158603.png)
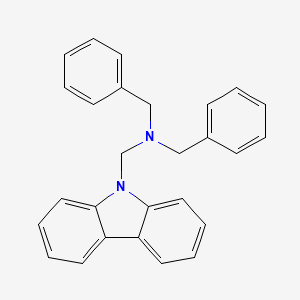

![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5158627.png)
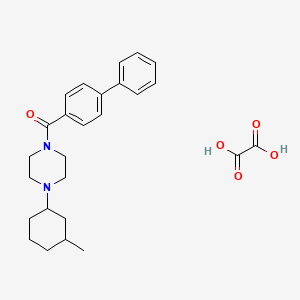
![2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5158644.png)
![ethyl 4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5158655.png)
![(4-bromo-2-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5158658.png)
![N-[2-(4,6-dimethyl-2-pyridinyl)vinyl]-2-furamide](/img/structure/B5158660.png)

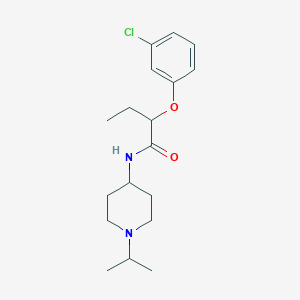
![1-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-3,4,5,6,7,8-hexahydro-2(1H)-quinolinone](/img/structure/B5158677.png)
![4-(3-{3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B5158688.png)